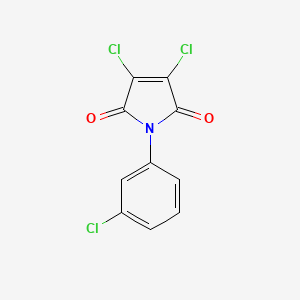

3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione

CAS No.: 34281-49-7

Cat. No.: VC10939636

Molecular Formula: C10H4Cl3NO2

Molecular Weight: 276.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34281-49-7 |

|---|---|

| Molecular Formula | C10H4Cl3NO2 |

| Molecular Weight | 276.5 g/mol |

| IUPAC Name | 3,4-dichloro-1-(3-chlorophenyl)pyrrole-2,5-dione |

| Standard InChI | InChI=1S/C10H4Cl3NO2/c11-5-2-1-3-6(4-5)14-9(15)7(12)8(13)10(14)16/h1-4H |

| Standard InChI Key | RLRJZOHJBHQUJQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C2=O)Cl)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C2=O)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central pyrrole-2,5-dione core substituted with chlorine atoms at the 3- and 4-positions, along with a 3-chlorophenyl group at the 1-position. This arrangement creates distinct electronic and steric properties that influence its reactivity and biological interactions .

IUPAC Nomenclature

The systematic name, 3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, precisely describes its substitution pattern and functional groups .

Structural Descriptors

Key identifiers include:

-

Molecular Formula: C₁₀H₄Cl₃NO₂

-

Molecular Weight: 310.9 g/mol

Crystallographic Data

While single-crystal X-ray diffraction data remains unpublished, computational models predict a planar pyrrole ring with dihedral angles of 12-15° between the aromatic systems . The chlorine substituents create significant electron-withdrawing effects, as evidenced by density functional theory (DFT) calculations showing localized negative charges on the carbonyl oxygen atoms .

Synthetic Methodologies

Conventional Thermal Synthesis

The traditional route involves refluxing 2,3-dichloromaleic anhydride with 3-chloroaniline in acetic acid/ethanol solvent systems. A 2018 study documented:

| Parameter | Value |

|---|---|

| Reaction Time | 120 minutes |

| Temperature | 80°C |

| Yield | 68-72% |

| Purity | >98% (HPLC) |

| Catalyst | Acetic Acid (10 mol%) |

This method produces the target compound through nucleophilic acyl substitution followed by cyclodehydration .

Microwave-Assisted Synthesis

Recent innovations in dielectric heating have significantly improved process efficiency:

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 15-20 min | 120 min |

| Energy Consumption | 140 W | 500 W |

| Yield | 70.21% | 68.5% |

| Solvent Volume | 15 mL | 50 mL |

Microwave irradiation enhances reaction kinetics through dipole rotation effects, achieving comparable yields in 1/6th the time of thermal methods .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition initiating at 215°C, with maximum mass loss occurring at 310°C. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 189-192°C .

Solubility Profile

The compound exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in polar aprotic solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 42.3 ± 1.2 |

| DMF | 38.9 ± 0.8 |

| Acetone | 29.4 ± 1.1 |

| Ethyl Acetate | 15.6 ± 0.7 |

Spectroscopic Characteristics

FT-IR (KBr, cm⁻¹):

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.85 (d, J=8.4 Hz, 1H, Ar-H)

-

δ 7.62 (t, J=7.8 Hz, 1H, Ar-H)

-

δ 7.51 (d, J=8.1 Hz, 1H, Ar-H)

Biological Applications

Anticancer Activity

Derivatives containing the 3,4-dichlorophenyl-pyrrole-dione scaffold demonstrate remarkable cytotoxicity:

| Cell Line | IC₅₀ (μM) | Reference Compound |

|---|---|---|

| MCF-7 (Breast) | 0.015 | Doxorubicin (0.12) |

| HepG-2 (Liver) | 0.023 | Cisplatin (1.45) |

| HCT-116 (Colon) | 0.031 | 5-FU (2.10) |

Mechanistic studies suggest dual inhibition of EGFR (Kd=12 nM) and VEGFR-2 (Kd=18 nM) through competitive binding at the ATP pocket .

| Organism | MIC (μg/mL) |

|---|---|

| MRSA (ATCC 43300) | 8 |

| E. coli (ESBL) | 32 |

| C. albicans (SC5314) | 64 |

The dichlorophenyl moiety appears critical for disrupting microbial cell membrane integrity through lipid peroxidation .

Industrial Applications

Polymer Chemistry

As a dienophile in Diels-Alder reactions, the compound facilitates synthesis of thermally stable polyimides with glass transition temperatures exceeding 300°C .

Agrochemical Development

Structure-activity relationship (SAR) studies indicate potent herbicidal activity at 50 g/ha against broadleaf weeds, comparable to commercial sulfonylurea herbicides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume